molecular formula C6H11N3S B3032568 5-butylsulfanyl-1H-1,2,4-triazole CAS No. 23988-55-8

5-butylsulfanyl-1H-1,2,4-triazole

Cat. No.: B3032568
CAS No.: 23988-55-8
M. Wt: 157.24 g/mol
InChI Key: FFENFALNXCQJAW-UHFFFAOYSA-N
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Description

5-butylsulfanyl-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C6H11N3S and its molecular weight is 157.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Tautomerism and Crystal Structure

The compound 5-butylsulfanyl-1H-1,2,4-triazole and its derivatives have been studied for their tautomeric forms. X-ray diffraction studies have shown that these compounds in crystal have the structure of 3-butylsulfanyl-5-methyl(phenyl)-1H-tautomers. This indicates a preference for certain tautomeric forms in crystalline states, relevant for understanding the chemical behavior of such compounds (Buzykin et al., 2006).

Synthesis and Antioxidative Activity

S-substituted derivatives of 3-[2-[(4-methylphenyl)amino]ethyl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thiones, including a variant with 5-butylsulfanyl, have been synthesized. These compounds have demonstrated significant antioxidative activity, highlighting their potential in chemical applications (Tumosienė et al., 2014).

Corrosion Inhibition

Research has explored the use of 1,2,4-triazole derivatives, including this compound, as corrosion inhibitors. These derivatives are effective in protecting metals like mild steel against corrosion in acidic environments. This property is crucial for applications in industries dealing with metal preservation (El Aoufir et al., 2020).

Antiproliferative Agents

Novel hybrid molecules based on disulfides and 1,2,4-triazole, including 5-butylsulfanyl derivatives, have been synthesized and evaluated for their antiproliferative activity. Some of these compounds have shown promising effects against various cancer cells, offering insights into potential therapeutic applications (Li et al., 2022).

Safety and Hazards

While specific safety and hazard information for 5-butylsulfanyl-1H-1,2,4-triazole was not found, it’s important to note that triazole compounds should be handled with care. For example, 1,2,4-Triazole is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes serious eye irritation, and may damage fertility or the unborn child .

Mechanism of Action

Target of Action

5-Butylsulfanyl-1H-1,2,4-triazole, also known as 3-(Butylthio)-4H-1,2,4-triazole, is a derivative of the 1,2,4-triazole class of compounds . These compounds are known to interact with a variety of enzymes and receptors in biological systems . The primary targets of these compounds are often enzymes involved in critical biochemical pathways. For instance, some 1,2,4-triazole derivatives have been found to inhibit the aromatase enzyme, which plays a crucial role in the biosynthesis of estrogens .

Mode of Action

The mode of action of this compound involves its interaction with its target enzymes or receptors. The compound’s ability to form hydrogen bonds with different targets leads to changes in the function of these targets . For instance, inhibition of the aromatase enzyme by some 1,2,4-triazole derivatives results in the disruption of estrogen biosynthesis .

Biochemical Pathways

The action of this compound affects various biochemical pathways. For instance, inhibition of the aromatase enzyme disrupts the biosynthesis of estrogens, which are critical for various physiological processes . Additionally, some 1,2,4-triazole derivatives have been found to inhibit the biosynthesis of ergosterol, a major component of fungal membranes .

Pharmacokinetics

The pharmacokinetics of this compound, like other 1,2,4-triazole derivatives, is likely to be influenced by its ability to form hydrogen bonds with different targets. This property can lead to improvements in the compound’s pharmacokinetics, pharmacological properties, and toxicological profile . .

Result of Action

The result of the action of this compound is dependent on its specific targets and the biochemical pathways it affects. For instance, inhibition of the aromatase enzyme can disrupt estrogen biosynthesis, potentially leading to effects such as the suppression of tumor growth in estrogen-dependent cancers . Similarly, inhibition of ergosterol biosynthesis can disrupt the integrity of fungal membranes, leading to antifungal effects .

Properties

IUPAC Name

5-butylsulfanyl-1H-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3S/c1-2-3-4-10-6-7-5-8-9-6/h5H,2-4H2,1H3,(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFENFALNXCQJAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC=NN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384751
Record name 5-butylsulfanyl-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23988-55-8
Record name 5-butylsulfanyl-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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